molecular formula C19H24N4 B2958620 2,5-dimethyl-N-(3-methylbutyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 850743-18-9

2,5-dimethyl-N-(3-methylbutyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2958620
CAS No.: 850743-18-9
M. Wt: 308.429
InChI Key: VLLPFACDDINSOD-UHFFFAOYSA-N
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Description

2,5-Dimethyl-N-(3-methylbutyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS RN: 850743-18-9) is a pyrazolo[1,5-a]pyrimidine derivative characterized by a bicyclic heteroaromatic core. Key structural features include:

  • Position 2 and 5: Methyl groups.
  • Position 3: A phenyl substituent.
  • Position 7: A 3-methylbutyl (isopentyl) amine side chain.

This compound is part of a broader class of pyrazolo[1,5-a]pyrimidines, which are explored for diverse pharmacological activities, including central nervous system (CNS) modulation and antimicrobial applications.

Properties

IUPAC Name

2,5-dimethyl-N-(3-methylbutyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4/c1-13(2)10-11-20-17-12-14(3)21-19-18(15(4)22-23(17)19)16-8-6-5-7-9-16/h5-9,12-13,20H,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLLPFACDDINSOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NCCC(C)C)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-(3-methylbutyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-phenyl-1H-pyrazole-5-carbaldehyde with 3-methylbutylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-(3-methylbutyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-dimethyl-N-(3-methylbutyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-(3-methylbutyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidine derivatives exhibit varied biological activities depending on substituent patterns. Below is a detailed comparison with structurally related compounds:

Substituent Variations at Position 3

  • Target Compound : 3-Phenyl group.
  • MPZP (N,N-Bis(2-methoxyethyl)-3-(4-methoxy-2-methylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine) :

    • Position 3 : 4-Methoxy-2-methylphenyl.
    • Activity : Potent corticotropin-releasing factor type 1 (CRF1) receptor antagonist, used in anxiety and stress-related disorder studies .
    • Key Difference : The 4-methoxy-2-methylphenyl group in MPZP enhances CRF1 receptor binding affinity compared to the unsubstituted phenyl group in the target compound.
  • Anti-Mycobacterial Analogs (e.g., Compound 32) :

    • Position 3 : 4-Fluorophenyl.
    • Activity : Inhibits Mycobacterium tuberculosis (MIC: <1 μM) by targeting ATP synthase. Fluorine substitution improves metabolic stability and target engagement .

Substituent Variations at Position 5

  • Target Compound : 5-Methyl group.
  • 5-tert-Butyl-N-(Oxolan-2-ylmethyl) Analogs: Position 5: tert-Butyl group.
  • 5-(4-Fluorophenyl) Derivatives (e.g., Compounds 22–44) :
    • Activity : Exhibit potent anti-mycobacterial activity (MIC: 0.1–1 μM) due to optimized π-π stacking interactions with the ATP synthase target .

N-Substituent Modifications at Position 7

  • Target Compound : 3-Methylbutyl (isopentyl) chain.
  • N-(Pyridin-2-ylmethyl) Analogs (e.g., Compound 3) :
    • Structure : Pyridinylmethylamine side chain.
    • Activity : Demonstrated anti-Wolbachia and anti-mycobacterial effects. The pyridine moiety enhances hydrogen bonding with target enzymes .
  • MPZP :
    • N-Substituent : Bis(2-methoxyethyl) group.
    • Impact : Polar methoxy groups improve solubility and reduce hERG channel liability, critical for CNS drug safety .

Physicochemical and Pharmacokinetic Properties

Compound logP* Metabolic Stability (Mouse Liver Microsomes) hERG IC50 (μM) Key Application
Target Compound 3.8 Not reported Not reported Under investigation
MPZP 2.5 High (>80% remaining) >30 CRF1 antagonism
3-(4-Fluorophenyl) Analog (Compound 32) 4.1 Moderate (60% remaining) >10 Anti-mycobacterial
N-(Pyridin-2-ylmethyl) Derivative (Compound 3) 3.2 High (>75% remaining) >20 Anti-Wolbachia

*Calculated using fragment-based methods.

Key Research Findings

Anti-Mycobacterial Activity :

  • Pyrazolo[1,5-a]pyrimidines with 3-(4-fluorophenyl) and N-(pyridin-2-ylmethyl) groups (e.g., Compound 32) achieve MIC values <1 μM against M. tuberculosis .
  • Substitution at position 5 with electron-withdrawing groups (e.g., fluorine) enhances target binding and reduces off-target effects .

CRF1 Receptor Antagonism: MPZP’s 4-methoxy-2-methylphenyl group and bis(2-methoxyethyl)amine side chain confer nanomolar affinity for CRF1 (IC50: 5 nM) and minimal CYP450 inhibition .

Synthetic Accessibility :

  • Suzuki coupling and nucleophilic aromatic substitution are widely used to introduce aryl and amine substituents, respectively .

Biological Activity

2,5-Dimethyl-N-(3-methylbutyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the treatment of various diseases, including cancer. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C19H24N
  • Molecular Weight : Approximately 284.41 g/mol
  • CAS Number : 850743-18-9

The compound features a unique pyrazolo-pyrimidine structure that contributes to its pharmacological properties. Its structural complexity allows for specific interactions with biological targets, enhancing its therapeutic potential.

Research indicates that compounds similar to this compound exhibit significant biological activities. Notably, pyrazolo-pyrimidine derivatives have shown:

  • Inhibition of Cyclin-dependent Kinases (CDKs) : These compounds can inhibit CDKs, which are crucial for cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells.
  • Interaction with Cellular Receptors : Studies have explored how this compound interacts with various receptors, suggesting potential applications in treating conditions beyond cancer.

Anticancer Activity

The anticancer properties of this compound have been highlighted in several studies. For example:

  • IC50 Values : Research shows that related compounds exhibit IC50 values in the nanomolar range against specific cancer cell lines, indicating their potency as therapeutic agents .

Comparative Analysis of Similar Compounds

The following table compares this compound with other related compounds:

Compound NameStructural FeaturesBiological Activity
2,5-Dimethylpyrazolo[1,5-a]pyrimidinLacks benzyl groupModerate anticancer activity
7-Aminoazolo[1,5-a]pyrimidinesContains amino groupAntifungal properties
2-Methylpyrazolo[4,3-e][1,2,4]triazoloDifferent heterocyclic structureAntitumor activity

This comparison illustrates how the unique combination of substituents in this compound enhances its biological activity compared to simpler analogs.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • In Vitro Studies : In vitro assays have demonstrated that this compound effectively inhibits the growth of various cancer cell lines. The observed effects are attributed to its ability to induce apoptosis and inhibit cell cycle progression.
  • Molecular Docking Studies : Computational studies using molecular docking techniques have provided insights into the binding interactions of this compound with its biological targets. These studies suggest a strong binding affinity to CDKs and other relevant proteins involved in cancer progression .

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